molecular formula C10H17BrN2O2Si B14886383 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde

2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde

Cat. No.: B14886383
M. Wt: 305.24 g/mol
InChI Key: QXSSTCPTYQIWRI-UHFFFAOYSA-N
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Description

2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C10H16BrN3OSi It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde typically involves the reaction of 2-bromo-1H-imidazole-4-carbaldehyde with 2-(trimethylsilyl)ethoxymethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually include maintaining the temperature at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes using industrial-grade solvents and reagents, and employing continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydride), aprotic solvent (e.g., DMF), temperature control (0-5°C).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or neutral conditions.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., ethanol, tetrahydrofuran), ambient temperature.

Major Products

Scientific Research Applications

2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group are key functional groups that participate in chemical reactions with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbonitrile
  • 2-Bromo-1-(thiazol-2-yl)ethanone
  • 1-Bromo-2-(methoxymethoxy)ethane

Uniqueness

2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. The trimethylsilyl group further enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H17BrN2O2Si

Molecular Weight

305.24 g/mol

IUPAC Name

2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carbaldehyde

InChI

InChI=1S/C10H17BrN2O2Si/c1-16(2,3)5-4-15-8-13-6-9(7-14)12-10(13)11/h6-7H,4-5,8H2,1-3H3

InChI Key

QXSSTCPTYQIWRI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1Br)C=O

Origin of Product

United States

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